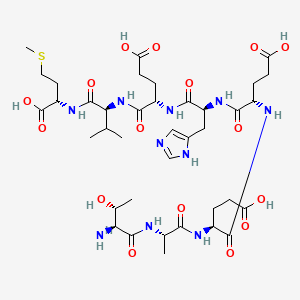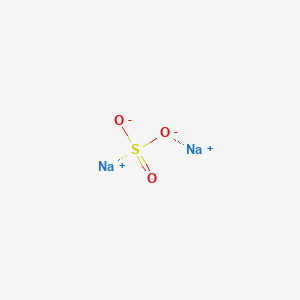
Disodium;sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium sulfite, also known as sodium sulfite, is an inorganic compound with the chemical formula Na₂SO₃. It is a white, water-soluble solid that is commonly used as an antioxidant and preservative in various industries. Disodium sulfite is known for its ability to act as a reducing agent, making it valuable in numerous chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium sulfite can be synthesized by treating a solution of sodium hydroxide with sulfur dioxide. The reaction typically occurs in warm water, where sodium sulfite initially precipitates as a white solid. With an excess of sulfur dioxide, the solid dissolves to form disulfite, which crystallizes upon cooling .
Industrial Production Methods: Industrially, disodium sulfite is produced by treating sulfur dioxide with a solution of sodium carbonate. The overall reaction is as follows: [ \text{SO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SO}_3 + \text{CO}_2 ] This method is widely used due to its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: Disodium sulfite can be oxidized to form sodium sulfate (Na₂SO₄). This reaction is commonly observed when disodium sulfite is exposed to air. [ \text{Na}_2\text{SO}_3 + \text{O}_2 \rightarrow \text{Na}_2\text{SO}_4 ]
Reduction: As a reducing agent, disodium sulfite can reduce various compounds, such as iodine to iodide. [ \text{I}_2 + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} \rightarrow 2\text{NaI} + \text{Na}_2\text{SO}_4 + 2\text{H}^+ ]
Substitution: Disodium sulfite can undergo substitution reactions, particularly in the presence of acids, to form sulfur dioxide and the corresponding sodium salt. [ \text{Na}_2\text{SO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{SO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen, metals.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Sodium sulfate.
Reduction: Sodium iodide, sulfur dioxide.
Substitution: Sodium chloride, sulfur dioxide.
Applications De Recherche Scientifique
Disodium sulfite has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions and as a preservative in analytical chemistry.
Biology: Employed in the preservation of biological samples and as an antioxidant in biochemical assays.
Medicine: Utilized in the pharmaceutical industry for the stabilization of certain medications and as an antioxidant.
Industry: Widely used in the food industry as a preservative, in the textile industry as a bleaching agent, and in the paper industry for lignin removal
Mécanisme D'action
Disodium sulfite exerts its effects primarily through its reducing properties. It donates electrons to other molecules, thereby reducing them. This mechanism is crucial in its role as an antioxidant, where it prevents the oxidation of other compounds. In biological systems, disodium sulfite can interact with reactive oxygen species, neutralizing them and preventing cellular damage .
Comparaison Avec Des Composés Similaires
Sodium bisulfite (NaHSO₃): Similar reducing properties but more acidic.
Sodium metabisulfite (Na₂S₂O₅): Used as a preservative and antioxidant, with a stronger reducing ability.
Sodium sulfate (Na₂SO₄): Primarily used as a drying agent and in detergents, with no reducing properties.
Uniqueness of Disodium Sulfite: Disodium sulfite is unique due to its balanced reducing properties and solubility in water. Unlike sodium bisulfite, it is less acidic, making it suitable for a broader range of applications. Compared to sodium metabisulfite, disodium sulfite is less potent but more stable under various conditions .
Propriétés
Formule moléculaire |
Na2O3S |
|---|---|
Poids moléculaire |
126.05 g/mol |
Nom IUPAC |
disodium;sulfite |
InChI |
InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
Clé InChI |
GEHJYWRUCIMESM-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




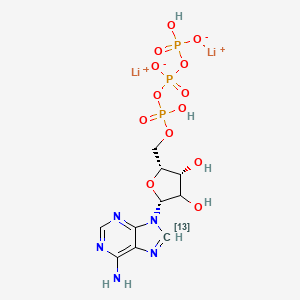

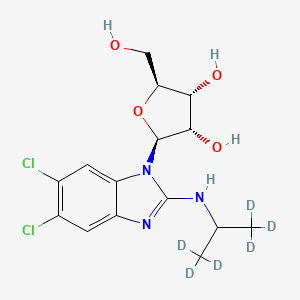

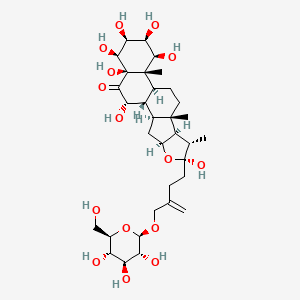
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)


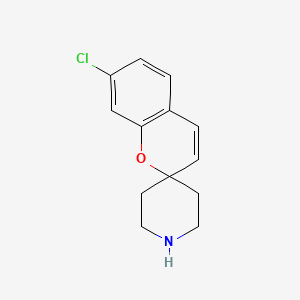

![N-(2-amino-5-thiophen-2-ylphenyl)-4-[1-(benzenesulfonylmethyl)triazol-4-yl]benzamide](/img/structure/B12384651.png)
